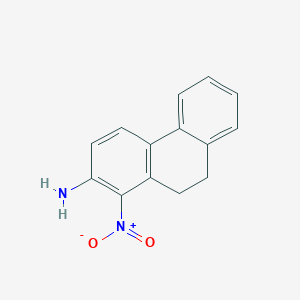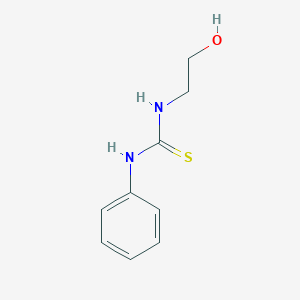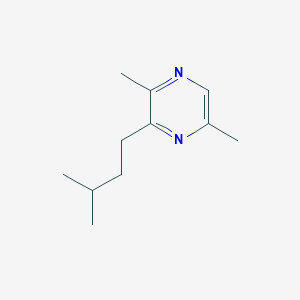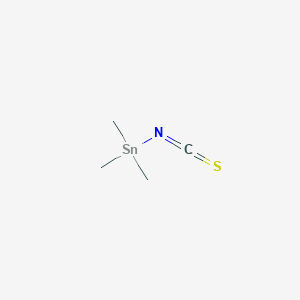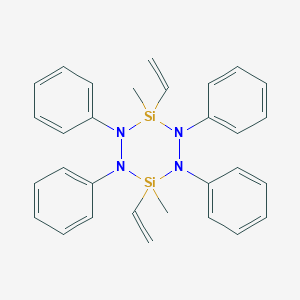
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, also known as TPS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPS is a member of the tetrazadisilinane family, which is a class of compounds known for their high thermal stability, strong electron-accepting ability, and potential for use in electronic and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. These complexes are thought to be responsible for the unique electronic properties of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, including its high electron-accepting ability.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, as it is primarily used in laboratory settings. However, studies have shown that 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is its high thermal stability, which makes it suitable for use in high-temperature applications. Additionally, 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has excellent solubility in common organic solvents, making it easy to work with in laboratory settings. However, the synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is relatively complex and low yielding, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are numerous potential future directions for research on 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. One area of interest is the development of new synthesis methods that can improve the yield and scalability of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane production. Additionally, there is ongoing research into the use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other electronic and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic memory devices. Finally, there is interest in exploring the potential use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other fields, such as catalysis and materials science.
Métodos De Síntesis
The synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane typically involves a multi-step process starting with the reaction of tetraphenylsilane with n-butyllithium to form a lithium salt intermediate. This intermediate is then reacted with chlorodimethylsilane to form the corresponding dimethylsilane derivative. The final step involves the reaction of the dimethylsilane derivative with 1,2,4,5-tetrazine to form 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. The overall yield of this synthesis method is typically around 20%.
Aplicaciones Científicas De Investigación
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been shown to have excellent charge transport properties, making it a promising candidate for use as an electron-transporting material in these devices.
Propiedades
Número CAS |
17082-85-8 |
|---|---|
Nombre del producto |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
Fórmula molecular |
C30H32N4Si2 |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C30H32N4Si2/c1-5-35(3)31(27-19-11-7-12-20-27)33(29-23-15-9-16-24-29)36(4,6-2)34(30-25-17-10-18-26-30)32(35)28-21-13-8-14-22-28/h5-26H,1-2H2,3-4H3 |
Clave InChI |
RHZFGFXDSMDXLV-UHFFFAOYSA-N |
SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
SMILES canónico |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Sinónimos |
3,6-Dimethyl-3,6-divinyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



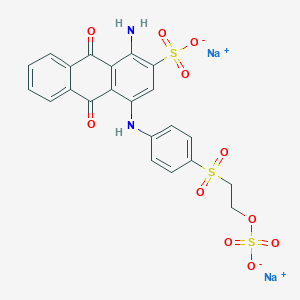
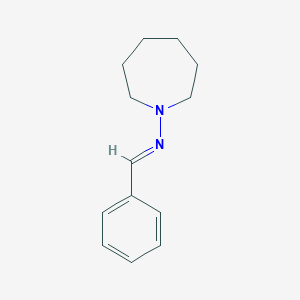
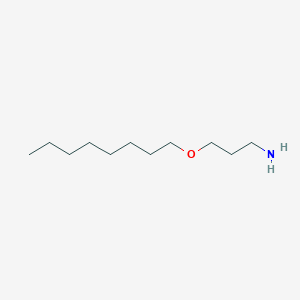
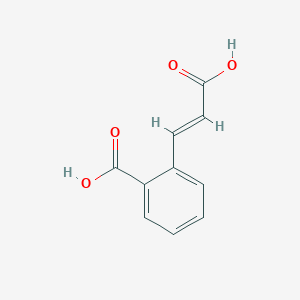
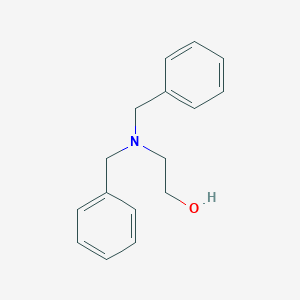
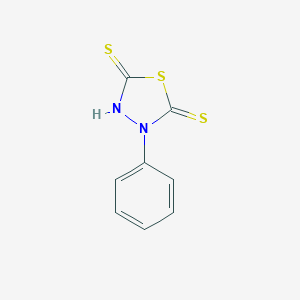
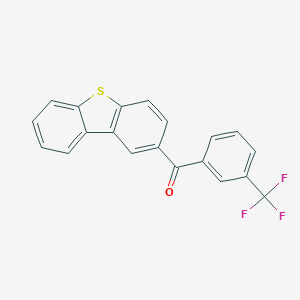
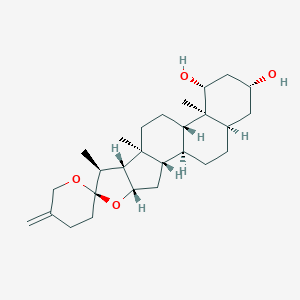
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
